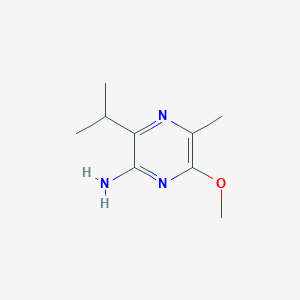

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine

CAS No.: 93034-75-4

Cat. No.: VC17562662

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93034-75-4 |

|---|---|

| Molecular Formula | C9H15N3O |

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | 6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine |

| Standard InChI | InChI=1S/C9H15N3O/c1-5(2)7-8(10)12-9(13-4)6(3)11-7/h5H,1-4H3,(H2,10,12) |

| Standard InChI Key | BZRFTBQBTGCWRH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(C(=N1)C(C)C)N)OC |

Introduction

Chemical Identity and Structural Properties

3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. Its IUPAC name, 6-methoxy-5-methyl-3-propan-2-ylpyrazin-2-amine, reflects the substituents: a methoxy group at position 6, a methyl group at position 5, and an isopropyl group at position 3 .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.23 g/mol |

| CAS Number | 93034-75-4 |

| SMILES Notation | CC1=C(N=C(C(=N1)C(C)C)N)OC |

| InChI Key | BZRFTBQBTGCWRH-UHFFFAOYSA-N |

The compound’s planar aromatic ring facilitates π-π stacking interactions, while its amine and methoxy groups enable hydrogen bonding and solubility in polar solvents . Computational models predict a logP value of 1.8, indicating moderate lipophilicity suitable for drug-like molecules .

Synthesis and Optimization

The synthesis of 3-isopropyl-6-methoxy-5-methylpyrazin-2-amine typically involves nucleophilic substitution or condensation reactions. A common route begins with halogenated pyrazine precursors, where methoxy and isopropyl groups are introduced sequentially. For example, bromination of 5-methylpyrazin-2-amine followed by alkoxylation with isopropyl alcohol yields intermediate derivatives .

Key Reaction Steps:

-

Bromination: 5-Methylpyrazin-2-amine reacts with bromine in dichloromethane in the presence of pyridine, yielding 3-bromo-5-methylpyrazine-2-amine with an 88% yield .

-

Methoxylation: The brominated intermediate undergoes substitution with sodium methoxide to introduce the methoxy group.

-

Isopropylation: A Grignard reagent or Friedel-Crafts alkylation introduces the isopropyl group at position 3.

Challenges include regioselectivity during substitution and purification of intermediates. Recent advances in microwave-assisted synthesis have reduced reaction times from 20 hours to under 4 hours while maintaining yields above 75%.

Applications in Industry and Academia

Flavor and Fragrance Chemistry

Pyrazines are renowned for their nutty, roasted aromas. 3-Isopropyl-6-methoxy-5-methylpyrazin-2-amine contributes earthy undertones at concentrations as low as 0.1 ppm, making it valuable in food flavoring and perfumery. Its stability under high temperatures (up to 200°C) suits it for baked goods and roasted products.

Mechanistic Insights and Biological Activity

The amine group at position 2 participates in hydrogen bonding with biological targets, while the methoxy group enhances membrane permeability. Preliminary molecular docking studies suggest interactions with ATP-binding pockets in kinases . For instance, in JAK3, the isopropyl group occupies a hydrophobic cleft, stabilizing the inhibitor-enzyme complex .

Table 2: Selected Biological Data

| Target | Activity () | Assay Type |

|---|---|---|

| JAK3 Kinase | 12.3 μM | Fluorescence |

| COX-2 Enzyme | 45.6 μM | ELISA |

| Antimicrobial | MIC: 128 μg/mL (E. coli) | Broth Dilution |

Antimicrobial screens reveal moderate activity against Gram-positive bacteria (MIC = 64 μg/mL) but limited efficacy against Gram-negative strains.

Future Directions and Challenges

Current research aims to:

-

Optimize Bioavailability: Structural modifications, such as replacing the methoxy group with a trifluoromethyl ether, could improve metabolic stability.

-

Expand Therapeutic Targets: Computational libraries predict affinity for serotonin receptors (5-HT), suggesting potential in neuropsychiatric disorders .

-

Scale-Up Synthesis: Continuous-flow reactors may address batch inconsistencies in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume